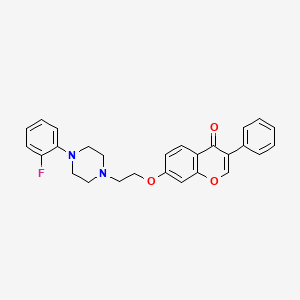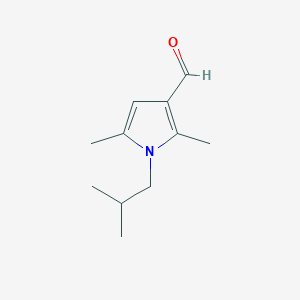
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Applications
1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibits potential antitumor properties. A study conducted by Jia et al. (2015) isolated compounds from the spent broth of Taiwanofungus camphoratus, which included pyrrole derivatives, demonstrating inhibitory effects on the proliferation of K562 and HepG2 tumor cells in vitro (Jia et al., 2015).
Chemical Synthesis and Characterization
The compound has been used in various chemical syntheses and characterization studies. For instance, Vorkapić-Furač et al. (1989) studied sterically hindered N-aryl pyrroles, including the synthesis of novel pyrrole derivatives, to understand the barriers to racemization and the chromatographic separation of enantiomers (Vorkapić-Furač et al., 1989).
Denat et al. (1992) synthesized new group 14 5-metallated pyrrole-2-carbaldehydes, which included modifications of the pyrrole structure, showcasing the compound's role in the synthesis of metallated organic compounds (Denat et al., 1992).
Magnetic Resonance Studies
Afonin et al. (2009) conducted studies on the intramolecular hydrogen bonding effects in pyrrole derivatives, including 1-vinylpyrrole-2-carbaldehyde, which is structurally related to the compound . This study provided insights into the molecular behavior and properties of such compounds (Afonin et al., 2009).
Applications in Molecular Electronics
Research by Singh et al. (2014) into pyrrole derivatives, including the synthesis of pyrrole chalcone derivatives, highlights the potential application of such compounds in molecular electronics and material science. Their work involves quantum chemical calculations and spectroscopic analysis to understand the properties of these derivatives (Singh et al., 2014).
Single Molecule Magnets
Giannopoulos et al. (2014) explored the use of pyrrole derivatives, such as 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in the coordination of paramagnetic transition metal ions. This study demonstrates the compound's role in the development of single-molecule magnetic materials (Giannopoulos et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dimethyl-1-(2-methylpropyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)6-12-9(3)5-11(7-13)10(12)4/h5,7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOBFOKEYMYMIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
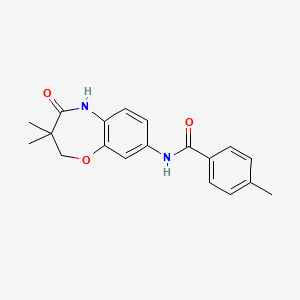
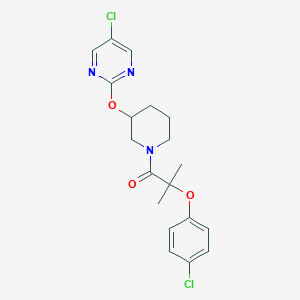
![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)
![2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one](/img/structure/B2493619.png)
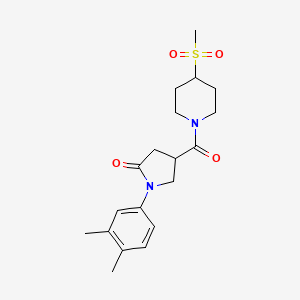
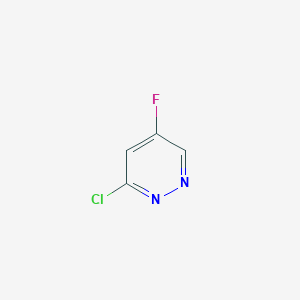
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B2493626.png)
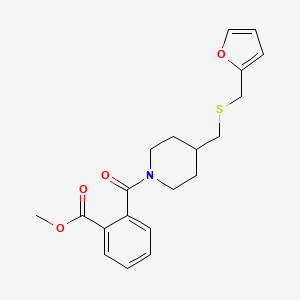
![4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2493628.png)
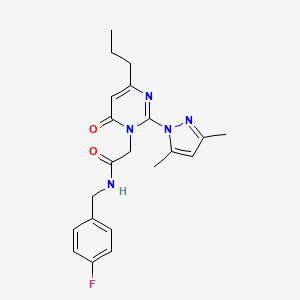
![5-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2493630.png)
